(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid
Overview
Description
(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a sulfamoyl group and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid typically involves multiple stepsThe reaction conditions often involve the use of mild and functional group-tolerant reagents, making the process efficient and environmentally benign .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfamoyl group can be reduced under specific conditions.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, (4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid is used as a reagent in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine
In biology and medicine, this compound can be used to develop boron-containing drugs and diagnostic agents. Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them valuable in drug discovery .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is crucial for their biological activity. This interaction can inhibit enzyme activity or alter the function of biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the sulfamoyl group.
(2-(N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)sulfamoyl)phenyl)boronic acid: Another boronic acid derivative with different substituents on the phenyl ring.
Uniqueness
(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid is unique due to the presence of both the sulfamoyl and boronic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methylsulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO6S/c1-22-13-6-3-11(15(9-13)23-2)10-17-24(20,21)14-7-4-12(5-8-14)16(18)19/h3-9,17-19H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWWRZNHEYKSSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCC2=C(C=C(C=C2)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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